Cas no 2228504-91-2 (2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid)

2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid
- EN300-1860387
- 2228504-91-2
-
- インチ: 1S/C13H14N2O2/c1-9(13(16)17)7-11-8-14-15-12(11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15)(H,16,17)
- InChIKey: UZZYZZWKHQNQMB-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)CC1C=NNC=1C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 230.105527694g/mol
- どういたいしつりょう: 230.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 66Ų
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1860387-10.0g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1860387-0.05g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1860387-0.1g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1860387-0.25g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1860387-1.0g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1860387-1g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 1g |
$1172.0 | 2023-09-18 | ||
Enamine | EN300-1860387-2.5g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 2.5g |
$2295.0 | 2023-09-18 | ||
Enamine | EN300-1860387-5.0g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1860387-5g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 5g |
$3396.0 | 2023-09-18 | ||
Enamine | EN300-1860387-10g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 10g |
$5037.0 | 2023-09-18 |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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9. Back matter
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acidに関する追加情報
Introduction to 2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 2228504-91-2)
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228504-91-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates a methyl-substituted propanoic acid moiety linked to a phenyl-substituted pyrazole ring, making it a structurally complex and intriguing candidate for further investigation.
The pyrazole core in 2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties. Pyrazoles exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The presence of the phenyl group at the 3-position of the pyrazole ring in this compound enhances its potential bioactivity by introducing additional electronic and steric effects that can influence its interaction with biological targets.
The methyl-substituted propanoic acid side chain in 2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid contributes to the molecule's overall solubility and metabolic stability, which are critical factors in drug design. This side chain can also serve as a point for further chemical modification, allowing researchers to tailor the compound's properties for specific therapeutic applications. The combination of these structural elements makes 2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid a promising scaffold for the development of novel pharmaceutical agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug discovery programs. For instance, studies have shown that pyrazole derivatives can interact with various enzymes and receptors involved in disease pathways, making them attractive candidates for therapeutic intervention.
In the realm of medicinal chemistry, 2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid has been explored as a potential intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. The pyrazole ring can be further functionalized to introduce additional pharmacophores, while the propanoic acid moiety can be used to link other therapeutic units together. This flexibility makes 2-methyl-3-(3-phenyl-1H-pyrazol-4-yll)propanoic acid a versatile building block in drug design.
One of the most exciting areas of research involving 2-methyl-*3-(3-phenyl-1H-pyrazol-4-yI)propanoic acid* is its potential application in oncology. Pyrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For example, studies have demonstrated that certain pyrazole compounds can block the activity of kinases, which are often overexpressed in cancer cells and contribute to tumor growth. The structural features of 2-methyl-*3-(3-phenyl-1H-pyrazol-4-yI))* make it a promising candidate for further investigation as an anticancer agent.
The synthesis of
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